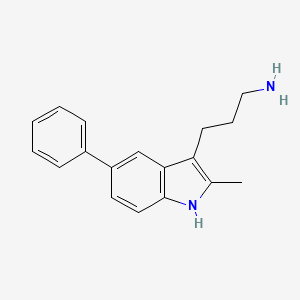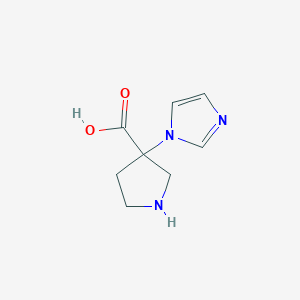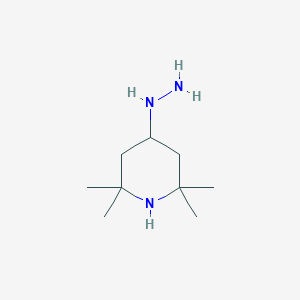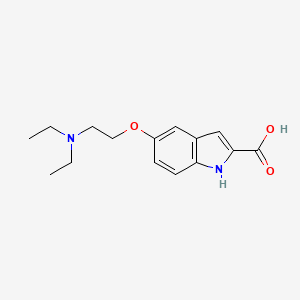
3-Chloro-8-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 3-chloroquinoline with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and copper(I) iodide (CuI) in solvents such as 1-methyl-2-pyrrolidinone (NMP) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
3-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This makes it effective as an antibacterial and antiviral agent . The exact molecular pathways and targets are still under investigation, but its ability to interfere with DNA replication and protein synthesis is well-documented .
Comparison with Similar Compounds
- 3,4-Dichloro-7-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
Comparison: 3-Chloro-8-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its reactivity and biological activity, making it more effective in certain applications .
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
3-chloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
XBDGLSHZNMMNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





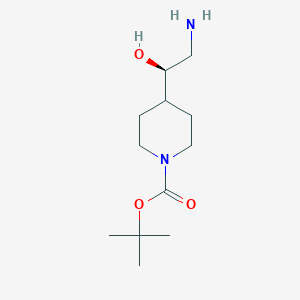
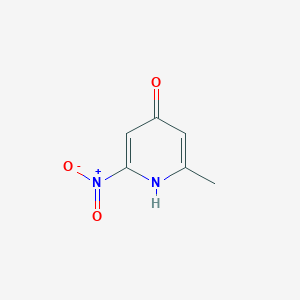
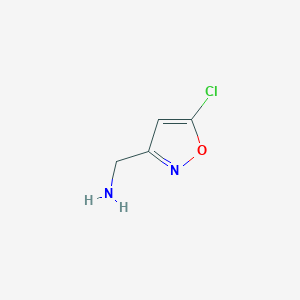
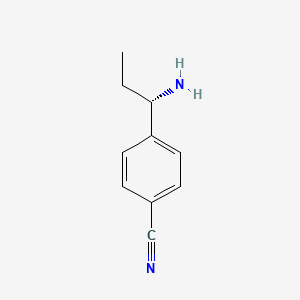
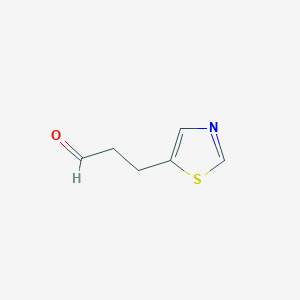
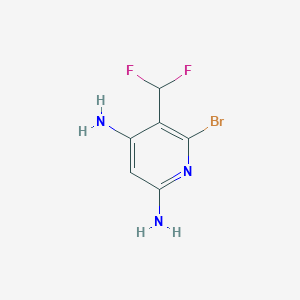
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
